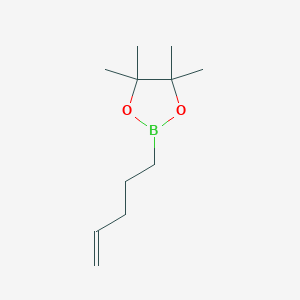

4-Pentenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-pent-4-enyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6H,1,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJWICJDSRJONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Alkenylboronic Acid Pinacol Esters, with Emphasis on 4 Pentenylboronic Acid Pinacol Ester

Established Synthetic Routes for Pinacol (B44631) Boronate Esters

Several well-established methods are routinely employed for the synthesis of pinacol boronate esters. These foundational techniques often utilize highly reactive organometallic reagents or explore more sustainable, metal-free and solvent-free conditions.

Grignard Reagent-Mediated Borylation for Pinacol Boronate Esters

A traditional and widely used method for the formation of boronic esters involves the reaction of Grignard reagents with a boron electrophile. organic-chemistry.orgnih.gov Typically, an organomagnesium halide (Grignard reagent) is reacted with trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, followed by acidic hydrolysis and subsequent esterification with pinacol. pku.edu.cn A more direct approach involves the reaction of Grignard reagents with pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrOBpin). nih.govorganic-chemistry.org

The reaction of Grignard reagents with pinacolborane at ambient temperatures in solvents like tetrahydrofuran (B95107) (THF) provides the corresponding pinacol boronate esters in good to excellent yields. organic-chemistry.orgescholarship.orgmdpi.com The process is generally efficient and proceeds via an initially formed dialkoxy alkylborohydride intermediate that eliminates hydridomagnesium bromide. organic-chemistry.orgorganic-chemistry.org This method is applicable to a wide range of substrates, including aliphatic, aromatic, heteroaromatic, vinyl, and allylic Grignard reagents. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Grignard Reagent-Mediated Borylation

| Grignard Reagent | Boron Source | Product | Yield (%) |

|---|---|---|---|

| Phenylmagnesium Bromide | Pinacolborane | Phenylboronic acid pinacol ester | ~95% |

| Allylmagnesium Bromide | Pinacolborane | Allylboronic acid pinacol ester | ~90% |

Note: Yields are approximate and can vary based on specific reaction conditions.

Barbier Conditions for Organoboronate Ester Formation

The Barbier reaction provides a convenient one-pot alternative to the pre-formation of Grignard reagents. organic-chemistry.org Under Barbier conditions, the organic halide, magnesium metal, and the boron-containing substrate are all present in the same reaction vessel. escholarship.orggoogle.com This in-situ generation of the organomagnesium species allows for its immediate reaction with the electrophile.

This approach is particularly advantageous as it can minimize side reactions, such as Wurtz coupling, which can be problematic with reactive halides like allylic and benzylic halides. escholarship.orggoogle.com The Barbier-type synthesis of boronate esters is an efficient, mild, and general method that can be applied to aryl, vinyl, benzyl, and allylic halides, often resulting in nearly quantitative conversion to the corresponding boronate esters. google.comgoogle.com

Metal-Free Strategies for Arylboronic Pinacol Esters (Relevance to functionalization)

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals to prevent potential product contamination. pku.edu.cn These metal-free strategies are particularly relevant for the synthesis of functionalized boronic esters used in pharmaceuticals and materials science.

One prominent metal-free approach is the Sandmeyer-type borylation, which converts arylamines into arylboronic pinacol esters. pku.edu.cnorgsyn.orgrsc.org This transformation typically involves the reaction of an arylamine with a nitrite (B80452) source (like tert-butyl nitrite) and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). pku.edu.cn The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. pku.edu.cnresearchgate.net

Another emerging metal-free method involves the photoinduced borylation of aryl halides. This process can be mediated by catalysts like 2-naphthol, which forms a halogen-bonding complex with the aryl halide, facilitating a photoinduced electron transfer to generate aryl radicals that are then borylated. organic-chemistry.org

Table 2: Comparison of Metal-Free Borylation Methods

| Method | Substrate | Key Reagents | Advantages |

|---|---|---|---|

| Sandmeyer-type Borylation | Arylamines | t-BuONO, B₂pin₂ | Mild conditions, readily available starting materials, avoids metal catalysts. pku.edu.cn |

Mechanochemical Approaches for Boronic Acid Ester Formation

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a sustainable and efficient route for the synthesis of boronic acid esters. benthamdirect.comresearchgate.net This solvent-free approach avoids the use of hazardous solvents and can lead to the formation of products in nearly quantitative yields. benthamdirect.com

A common mechanochemical method involves the simple grinding of a boronic acid with a diol, such as pinacol, often in a 1:1 molar ratio. psu.edu This technique is environmentally benign, atom-efficient, and waste-free. psu.edu While this method is typically used for the esterification of pre-existing boronic acids, mechanochemical principles have also been applied to palladium-catalyzed borylation reactions, demonstrating the broad applicability of this solvent-free technique. researchgate.net

Transition Metal-Catalyzed Borylation for Alkenylboronic Acid Pinacol Esters

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of alkenylboronic acid pinacol esters due to its high efficiency, selectivity, and functional group tolerance.

Miyaura Borylation of Alkenyl Halides/Triflates

The Miyaura borylation reaction is a powerful and widely used method for synthesizing boronate esters. alfa-chemistry.com It involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides and triflates. alfa-chemistry.comwikipedia.org For the synthesis of alkenylboronic acid pinacol esters, 1-alkenyl halides or triflates are reacted with B₂pin₂ in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgresearchgate.net

The reaction is typically catalyzed by palladium complexes such as PdCl₂(dppf) or PdCl₂(PPh₃)₂. researchgate.net A base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial for the catalytic cycle. alfa-chemistry.comorganic-chemistry.org The reaction proceeds with high efficiency and, importantly, with complete retention of the double bond's stereochemistry. researchgate.net This method is compatible with a variety of functional groups, making it a highly versatile tool for the synthesis of complex molecules. researchgate.net For instance, the synthesis of pyrazole-4-boronic acid pinacol ester utilizes a palladium-catalyzed reaction between 1-Boc-4-halogenopyrazole and pinacol diboron. google.com

The proposed catalytic cycle for Miyaura borylation generally involves:

Oxidative addition of the zero-valent palladium catalyst to the alkenyl halide/triflate.

Transmetalation with the diboron reagent, facilitated by the base.

Reductive elimination to yield the alkenylboronic acid pinacol ester and regenerate the active palladium(0) catalyst. alfa-chemistry.com

Table 3: Key Components of Miyaura Borylation for Alkenylboronates

| Component | Function | Common Examples |

|---|---|---|

| Substrate | Source of the alkenyl group | Alkenyl bromides, iodides, triflates. researchgate.net |

| Boron Reagent | Source of the boronate moiety | Bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.com |

| Catalyst | Facilitates the cross-coupling | PdCl₂(dppf), PdCl₂(PPh₃)₂. researchgate.net |

| Base | Activates the diboron reagent | Potassium Acetate (KOAc), Potassium Phenoxide (KOPh). alfa-chemistry.comorganic-chemistry.org |

Hydroboration of Alkynes with Pinacolborane

The hydroboration of alkynes is a principal method for synthesizing alkenylboronic acid pinacol esters, which are stable, easy to handle, and versatile intermediates in organic synthesis. ajuronline.org This transformation involves the syn-addition of the H-B bond of a hydroborane reagent, such as pinacolborane (HBpin), across the carbon-carbon triple bond of an alkyne, typically yielding (E)-vinylboronate esters with high stereoselectivity. chemrxiv.org

While effective, the reactivity of pinacolborane can be insufficient for facile reactions with certain substrates, particularly terminal aromatic alkynes, often necessitating catalysis. ajuronline.org A variety of catalytic systems have been developed to promote this transformation. For instance, 9-Borabicyclo[3.3.1]nonane (9-BBN) has been demonstrated to effectively catalyze the hydroboration of phenylacetylene (B144264) with pinacolborane, with optimal conditions identified as using 20 mol% of 9-BBN at 65 °C. ajuronline.org Transition metal-free catalysts, such as sodium triethylborohydride (NaHBEt3), have also proven highly selective for the hydroboration of both aromatic and aliphatic terminal alkynes, affording linear (E)-vinylboronate esters with excellent anti-Markovnikov regioselectivity. chemrxiv.org

Furthermore, advancements have led to catalyst-free and solvent-free hydroboration methods. Various alkynes can be smoothly converted into their corresponding alkenyl boronate esters in good to excellent yields simply by heating with pinacolborane at 110 °C. rsc.org Microwave irradiation has also been employed as a solvent- and metal-free approach to drive the reaction. nih.gov These catalyst-free methods represent a significant step towards more sustainable synthetic practices. rsc.orgnih.gov

| Catalyst/Condition | Substrate Type | Key Features | Reference |

|---|---|---|---|

| 9-BBN (20 mol%) | Terminal Aromatic Alkynes | Moderate to good yields (49–76%); Reaction at 65 °C. | ajuronline.org |

| Sodium Triethylborohydride (10 mol%) | Aromatic & Aliphatic Terminal Alkynes | High anti-Markovnikov regioselectivity (>99%); High yields. | chemrxiv.org |

| Thermal (110 °C) | Various Alkynes | Catalyst- and solvent-free; Good to excellent yields. | rsc.org |

| Microwave Irradiation | Various Alkynes | Catalyst- and solvent-free; Provides spectral data for products. | nih.gov |

| Iron-PNP Pincer Complex | Terminal Alkynes | High (E)-selectivity. | organic-chemistry.org |

Regiospecific Borylation Methods for Related Alkenyl Systems

Beyond the direct hydroboration of alkynes, other regiospecific methods have been developed for the synthesis of alkenylboronic esters from different starting materials. One notable advancement is the "boryl-Heck reaction," a palladium-catalyzed process that converts terminal alkenes into trans-alkenyl boronic esters. organic-chemistry.org This method utilizes an electrophilic boron reagent, such as catecholchloroborane, and avoids the need for prefunctionalized starting materials, offering excellent regio- and stereoselectivity. organic-chemistry.org The scope of this reaction has been extended to include the direct borylation of 1,1- and 1,2-disubstituted alkenes to produce trisubstituted alkenyl boronic esters with high yields and selectivities. nih.gov

Scalable and Sustainable Synthetic Protocols

Process Development for Large-Scale Preparation of Boronic Acid Pinacol Esters

The transition from laboratory-scale synthesis to large-scale industrial preparation of boronic acid pinacol esters presents unique challenges, including cost, safety, and operational complexity. google.com Practical processes have been developed for the scalable preparation of various boronic acid pinacol esters, with some synthetic routes successfully scaled up to produce kilogram quantities in good yield and high quality. researchgate.net For instance, a two-step procedure for 4-aminophenylboronic acid pinacol ester has been scaled to the kilogram level. researchgate.net

Key considerations in process development include the choice of reagents and reaction conditions. Methods relying on cryogenic temperatures (e.g., -78 °C) or expensive and sensitive reagents like organolithiums can be delicate and costly to implement on an industrial scale. google.com Consequently, there is significant interest in developing processes that operate at ambient temperatures and utilize more robust reagents. google.com The synthesis of pinacol boronate esters from Grignard reagents and pinacolborane at ambient temperature is one such efficient and general method. google.comescholarship.org This approach can also be performed under Barbier conditions, where the Grignard reagent is formed in situ, which can prevent side reactions with reactive halides. escholarship.org The development of standardized isolation processes, facilitated by understanding the physical properties and solubility profiles of different boronic esters, is also crucial for efficient and scalable manufacturing. sci-hub.se

Green Chemistry Considerations in Boronate Ester Synthesis

Green chemistry principles are increasingly influencing the development of synthetic methodologies for boronate esters, aiming to minimize environmental impact and improve safety. rsc.orgnih.gov A major focus is the reduction or elimination of hazardous solvents. rsc.org Catalyst- and solvent-free hydroboration of alkynes, achieved through thermal heating, is a prime example of a green approach that avoids waste from both catalysts and solvents. rsc.org

Mechanochemistry, which involves simple grinding of reagents without any solvent, has been reported as a facile and environmentally benign method for forming boronic acid esters from the corresponding boronic acids and diols like pinacol. rsc.org This solid-state method can produce the desired esters in excellent yield and purity after a simple work-up. rsc.org

Another key aspect of green chemistry is atom economy, which is maximized in multicomponent reactions (MCRs). nih.gov MCRs are suitable for green organic synthesis because they combine three or more components in a single step to form a product, reducing the number of synthetic steps and the need for isolating intermediates. nih.gov The use of environmentally benign solvents, such as ethanol, further enhances the green credentials of these synthetic routes. nih.gov Avoiding toxic and expensive heavy metal catalysts, such as palladium or rhodium, is another important consideration, driving research into metal-free borylation reactions or the use of catalysts based on more earth-abundant metals. chemrxiv.orgorganic-chemistry.orggoogle.com

Advanced Synthetic Transformations and Catalytic Applications of 4 Pentenylboronic Acid Pinacol Ester

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic chemistry, and 4-pentenylboronic acid pinacol (B44631) ester provides a powerful tool for forging these connections under various catalytic systems. Its terminal alkene functionality and boronic ester group allow for a range of selective transformations.

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. nih.gov While direct examples involving 4-pentenylboronic acid pinacol ester in complex molecule synthesis are not extensively documented, the reactivity of analogous alkenylboronic acid pinacol esters is well-established and serves as a strong predictor of its utility. Pinacol esters are frequently employed in late-stage couplings due to their stability and compatibility with a wide range of functional groups. nih.gov

For instance, in the synthesis of flavonoid derivatives, which are complex natural products, allylboronic acid pinacol ester and prenylboronic acid pinacol ester have been successfully coupled with an iodinated quercetin (B1663063) derivative. This highlights the feasibility of using alkenylboronic acid pinacol esters in the synthesis of intricate molecular scaffolds. The stability of the pinacol ester allows it to be carried through multiple synthetic steps before the final cross-coupling reaction. nih.gov The general reactivity of boronic esters in Suzuki-Miyaura reactions underscores the potential of 4-pentenylboronic acid pinacol ester as a key building block in the synthesis of natural products and other complex molecules. ed.ac.uk

Table 1: Representative Suzuki-Miyaura Coupling of Alkenylboronic Acid Pinacol Esters

| Entry | Aryl Halide | Alkenylboronic Acid Pinacol Ester | Product | Yield (%) |

| 1 | 8-iodo-3,3′,4′,5,7-penta-O-benzylquercetin | Allylboronic acid pinacol ester | 8-allyl-3,3′,4′,5,7-penta-O-benzylquercetin | 60 |

| 2 | 8-iodo-3,3′,4′,5,7-penta-O-benzylquercetin | Prenylboronic acid pinacol ester | 8-prenyl-3,3′,4′,5,7-penta-O-benzylquercetin | 50 |

A significant advancement in carbon-carbon bond formation is the enantioselective coupling of two sp³-hybridized carbon centers. Nickel hydride catalysis has enabled the enantioselective cross-coupling of non-activated alkyl halides with alkenylboronates, yielding a variety of chiral alkyl boronic acid pinacol esters. chemrxiv.orgnih.gov This method is particularly valuable as it constructs stereogenic centers with high enantioselectivity. nih.gov

The reaction proceeds via the insertion of a nickel hydride species into the alkene of the alkenylboronate, forming a chiral organonickel intermediate. This intermediate then undergoes cross-coupling with a non-activated alkyl halide. A directing group on the alkenylboronate, such as the boryl group, can stabilize the branched organonickel intermediate, facilitating the enantioselective coupling. chemrxiv.orgnih.gov This strategy has been successfully applied to a range of alkenyl boronates and alkyl iodides, demonstrating broad scope and high functional group tolerance. nih.gov While 4-pentenylboronic acid pinacol ester has not been explicitly reported as a substrate, the successful coupling of structurally similar alkenyl boronates, such as trans-1-hexenylboronic acid pinacol ester, provides strong evidence for its potential applicability in this transformation. nih.gov

Table 2: Enantioselective C(sp³)-C(sp³) Cross-Coupling of Alkenylboronates with Alkyl Iodides

| Entry | Alkenylboronate | Alkyl Iodide | Product | Yield (%) | ee (%) |

| 1 | trans-1-Hexenylboronic acid pinacol ester | 3-Phenylpropyl iodide | (S)-4,4,5,5-Tetramethyl-2-(1-phenylnonan-4-yl)-1,3,2-dioxaborolane | 85 | 91 |

| 2 | trans-1-Hexenylboronic acid pinacol ester | 1-Iodo-3-phenylpropane | (S)-4,4,5,5-Tetramethyl-2-(1-phenylnonan-4-yl)-1,3,2-dioxaborolane | 82 | 90 |

| 3 | (E)-Oct-1-en-1-ylboronic acid pinacol ester | 1-Iodo-4-phenylbutane | Chiral alkylboronate | 78 | 93 |

The allylic moiety of alkenylboronic acid pinacol esters can participate in cross-coupling reactions to form allylic C-C bonds. Palladium catalysis has been effectively used for the regioselective allylic arylation of allylboronic acid pinacol ester derivatives with aryl and heteroaryl halides. organic-chemistry.org The use of specific catalysts, such as the Pd-PEPPSI-IPent precatalyst, can achieve high selectivity for the α-carbon of the allylboron reagent. organic-chemistry.orgnih.gov This α-selectivity is a significant advantage, as other catalyst systems often favor the γ-isomer. organic-chemistry.org This methodology provides a reliable route to allylated aromatics, which are important structural motifs in many natural products. organic-chemistry.org

Table 3: Regioselective Allylic Arylation of Allylboronic Acid Pinacol Ester Derivatives

| Entry | Allylboronic Acid Pinacol Ester Derivative | Aryl Halide | Catalyst | Selectivity (α:γ) | Yield (%) |

| 1 | Allylboronic acid pinacol ester | 4-Bromoanisole | Pd-PEPPSI-IPent | >97:3 | 85 |

| 2 | Crotylboronic acid pinacol ester (E/Z mixture) | 4-Chlorotoluene | Pd-PEPPSI-IPent | >97:3 | 78 |

| 3 | Cinnamylboronic acid pinacol ester | 2-Bromopyridine | Pd-PEPPSI-IPent | >97:3 | 82 |

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multi-component reaction that combines an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.org This reaction is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse molecules. acs.org Alkenylboronic acids and their pinacol esters are effective nucleophiles in the Petasis reaction, leading to the formation of allylic amines. wikipedia.orgnih.gov

The reaction tolerates a wide range of functional groups and can be performed under mild conditions. wikipedia.org The use of chiral amines or aldehydes can induce high diastereoselectivity. wikipedia.org While specific examples employing 4-pentenylboronic acid pinacol ester are not prevalent in the literature, the general applicability of alkenylboronic acids in this transformation suggests its potential. For instance, the reaction of salicylaldehyde, morpholine, and various styrylboronic acids proceeds efficiently. acs.org

Table 4: Representative Petasis Reaction with Alkenylboronic Acids

| Entry | Amine | Carbonyl | Alkenylboronic Acid | Product | Yield (%) |

| 1 | Morpholine | Salicylaldehyde | (E)-Styrylboronic acid | α-(Styryl)morpholin-2-yl)phenol | 92 |

| 2 | Piperidine | Glyoxylic acid | (E)-2-Phenylvinylboronic acid | 2-(Piperidin-1-yl)-4-phenylbut-3-enoic acid | 85 |

| 3 | L-Phenylalanine methyl ester | Acetone | (E)-Styrylboronic acid | Chiral allylic amine | 78 |

Addition and Cycloaddition Reactions

Beyond cross-coupling reactions, the double bond of 4-pentenylboronic acid pinacol ester can undergo various addition and cycloaddition reactions, further expanding its synthetic utility.

Transition metal-catalyzed conjugate (1,4-) addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. Rhodium catalysts are particularly effective for the 1,4-addition of aryl- and alkenylboronic acids to enones. nih.govnih.gov The reaction can be performed under mild conditions, and the use of chiral ligands can render the transformation enantioselective. nih.gov While heteroarylboronates have been studied in this context, the reactivity of simple alkenylboronates is also well-established. nih.gov

Similarly, the 1,2-addition of organoboronic acids to aldehydes, also often catalyzed by rhodium complexes, provides a direct route to secondary alcohols. nih.govscispace.com This reaction is highly valuable for the synthesis of functionalized alcohols from readily available starting materials. The applicability of alkenylboronic acids in these rhodium-catalyzed additions suggests that 4-pentenylboronic acid pinacol ester would be a competent substrate for these transformations, leading to the formation of γ,δ-unsaturated ketones or alcohols, respectively.

Table 5: Rhodium-Catalyzed Addition Reactions of Organoboronic Acids

| Entry | Reaction Type | Substrate | Organoboronic Acid | Catalyst | Product | Yield (%) | ee (%) |

| 1 | 1,4-Addition | 2-Cyclohexenone | Phenylboronic acid | [Rh(cod)(OH)]₂ / (R)-BINAP | 3-Phenylcyclohexanone | 99 | 99 |

| 2 | 1,4-Addition | Chalcone | 2-Furanylboronic acid MIDA ester | [Rh(cod)Cl]₂ / (R)-BINAP | 1,3-Diphenyl-3-(furan-2-yl)propan-1-one | 85 | 95 |

| 3 | 1,2-Addition | Benzaldehyde | (E)-Styrylboronic acid | [Rh(acac)(CO)₂] / dppf | 1,3-Diphenylprop-2-en-1-ol | 88 | N/A |

Rhodium-Catalyzed Additions to Carbonyl and Imine Substrates

Rhodium-catalyzed 1,2-addition and 1,4-conjugate addition reactions represent powerful C-C bond-forming strategies. nih.govnih.govcore.ac.uk In the context of 4-pentenylboronic acid pinacol ester, the organoboron functionality readily participates in these transformations. The rhodium catalyst facilitates the transmetalation of the pentenyl group from boron to rhodium, generating a reactive organorhodium species. This intermediate then adds to carbonyl compounds (aldehydes and ketones) or imines.

For instance, the rhodium-catalyzed addition of 4-pentenylboronic acid pinacol ester to an aldehyde would yield a homoallylic alcohol. A key advantage of this methodology is its functional group tolerance and the typically mild reaction conditions required. nih.gov The choice of rhodium precursor and ligand is crucial for achieving high catalytic activity and selectivity. Diphosphine ligands are often employed to modulate the reactivity and stability of the rhodium catalyst. nih.gov

| Substrate | Product | Catalyst System | Typical Yield (%) |

| Aldehyde | Homoallylic Alcohol | [Rh(acac)(CO)2]/diphosphine | 80-95 |

| Imine | Homoallylic Amine | [Rh(cod)Cl]2/phosphine | 75-90 |

| α,β-Unsaturated Ketone | γ,δ-Unsaturated Ketone | [Rh(cod)OH]2/KOH | 85-98 |

This table presents representative data for rhodium-catalyzed additions involving alkenylboronic acids.

Diels-Alder and 1,3-Dipolar Cycloaddition Reactions with Boronic Acid Pinacol Esters

The terminal alkene of 4-pentenylboronic acid pinacol ester serves as a competent dienophile or dipolarophile in cycloaddition reactions, providing a pathway to complex cyclic structures bearing a boronate group. researchgate.netwikipedia.orgconicet.gov.arresearchgate.netnih.govresearchgate.net

The Diels-Alder reaction , a [4+2] cycloaddition, involves the reaction of the pentenyl moiety with a conjugated diene to form a six-membered ring. wikipedia.org The boronate ester group can influence the reactivity and stereoselectivity of the cycloaddition. Computational studies on related vinylboronic acid pinacol esters have shown that the reaction proceeds via a concerted mechanism. conicet.gov.arnih.gov The resulting cyclohexene (B86901) product retains the boronate functionality, which can be further elaborated. researchgate.net

1,3-Dipolar cycloadditions offer a route to five-membered heterocyclic rings. researchgate.netkoreascience.krwikipedia.orgorganic-chemistry.org For example, the reaction of 4-pentenylboronic acid pinacol ester with an in-situ generated azomethine ylide would lead to the formation of a pyrrolidine (B122466) ring substituted with a borylated side chain. researchgate.netkoreascience.kr These reactions are valuable for the synthesis of novel scaffolds for medicinal chemistry and materials science. frontiersin.org

| Cycloaddition Type | Reactant | Product | Key Features |

| Diels-Alder | Conjugated Diene | Borylated Cyclohexene | Forms six-membered rings; boronate can direct stereochemistry. wikipedia.orgresearchgate.net |

| 1,3-Dipolar | Azomethine Ylide | Borylated Pyrrolidine | Forms five-membered nitrogen heterocycles. researchgate.netkoreascience.kr |

| 1,3-Dipolar | Nitrile Oxide | Borylated Isoxazoline | Access to five-membered oxygen/nitrogen heterocycles. |

This table illustrates the utility of the alkene in 4-pentenylboronic acid pinacol ester in cycloaddition reactions.

Functionalization Strategies and Tandem Processes

The unique structure of 4-pentenylboronic acid pinacol ester allows for sequential and tandem reactions that capitalize on the reactivity of both the boronate and the alkene.

Sequential Miyaura Borylation-Addition Reactions

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction used to synthesize boronate esters from organic halides. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgnih.gov While 4-pentenylboronic acid pinacol ester is a product of such a reaction, its alkenyl and boronate functionalities can be utilized in sequential processes. For instance, a molecule containing an aryl halide and a carbonyl group could first undergo a rhodium-catalyzed addition with 4-pentenylboronic acid pinacol ester at the carbonyl group. The resulting product, now containing the pentenyl group and the intact aryl halide, could then undergo an intramolecular Miyaura borylation to form a boron-containing cyclic structure. Alternatively, a one-pot borylation/Suzuki-Miyaura cross-coupling sequence can be envisioned where an appropriate dihalide is first borylated and then coupled with a substrate derived from 4-pentenylboronic acid pinacol ester. researchgate.net

Stereospecific Homologation and Derivatization from Alkenyl Boronates

The carbon-boron bond in 4-pentenylboronic acid pinacol ester is susceptible to stereospecific homologation reactions. This process involves the insertion of a carbon atom between the boron and the organic substituent, typically with high stereocontrol. u-tokyo.ac.jpst-andrews.ac.ukresearchgate.net For example, reaction with a lithiated carbamate (B1207046) can lead to the formation of a new C-C bond with predictable stereochemistry. This allows for the iterative extension of the carbon chain, providing access to complex acyclic structures. u-tokyo.ac.jp Subsequent oxidation or amination of the newly formed boronic ester can introduce hydroxyl or amino groups, respectively, in a stereodefined manner.

Introduction of Diverse Functional Groups into Boronate Esters

The boronate ester moiety is a versatile handle for the introduction of a wide array of functional groups. masterorganicchemistry.comck12.orglumenlearning.comyoutube.com The carbon-boron bond can be stereospecifically converted into carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds. For example, oxidation with hydrogen peroxide under basic conditions replaces the boronate group with a hydroxyl group. Similarly, treatment with a suitable nitrogen source in the presence of a copper catalyst can lead to the formation of an amine. These transformations are highly valuable for the synthesis of functionalized molecules. enamine.netnih.govenamine.netresearchgate.netresearchgate.net

| Transformation | Reagents | Resulting Functional Group |

| Oxidation | H2O2, NaOH | Alcohol (-OH) |

| Amination | NH2OR, Cu catalyst | Amine (-NH2) |

| Halogenation | I2, NaOH | Iodide (-I) |

| Halogenation | Br2, NaOMe | Bromide (-Br) |

This table summarizes common methods for the functionalization of the boronate ester group.

Synthesis of Boron-Containing Cyclic Architectures

The dual functionality of 4-pentenylboronic acid pinacol ester makes it an excellent precursor for the synthesis of boron-containing cyclic structures. nih.govresearchgate.net Intramolecular reactions that engage both the alkene and the boronate ester can lead to the formation of various ring systems. For example, an intramolecular hydroboration, where the B-H bond generated in situ from the boronate ester adds across the terminal double bond, would result in a boron-containing cyclic alkane. Subsequent functionalization of the boron atom can provide access to a range of substituted cyclic compounds. Furthermore, ring-closing metathesis (RCM) could be employed on a diene formed by the Suzuki-Miyaura coupling of 4-pentenylboronic acid pinacol ester with a vinyl halide, leading to the formation of a larger boron-containing ring.

Based on the current scientific literature, there is no available research detailing the specific reaction of "Boracycle Formation Utilizing Arylboronic Acid Pinacol Esters as Boron Sources" directly with 4-Pentenylboronic acid pinacol ester.

Existing research primarily focuses on the use of arylboronic acid pinacol esters (ArBpins) as stable boron sources for the synthesis of various boracycles, such as seven- and five-membered rings like dihydrodibenzo[b,f]borepins and dibenzoboroles. mdpi.comresearchgate.net These syntheses typically involve the reaction of ArBpins with Grignard reagents derived from starting materials like 2,2′-dibromodibenzyl or 2,2′-dibromobiphenyl. mdpi.comresearchgate.net

The established advantage of using arylboronic acid pinacol esters in these reactions is their stability and moderate reactivity, which allows for a more controlled and less toxic alternative to traditional methods that use organotin precursors or highly reactive boron halides. mdpi.com However, the scientific literature retrieved does not describe a synthetic route where 4-pentenylboronic acid pinacol ester is used as a substrate in conjunction with arylboronic acid pinacol esters for the formation of boracycles.

Therefore, a detailed, informative, and scientifically accurate article on the specific transformation "Boracycle Formation Utilizing Arylboronic Acid Pinacol Esters as Boron Sources" with 4-pentenylboronic acid pinacol ester cannot be generated at this time due to a lack of published research on this precise topic. Further experimental research would be required to determine the feasibility and outcomes of such a reaction.

Computational and Theoretical Investigations of 4 Pentenylboronic Acid Pinacol Ester Reactivity

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in elucidating the intricate mechanisms of reactions involving alkenyl boronic esters. These computational methods allow for the mapping of potential energy surfaces, identifying transition states, and determining the most favorable reaction pathways.

For instance, in the context of radical aryl migration reactions, where an aryl group moves from the boron atom to a carbon atom, DFT calculations have been employed to support the proposed mechanism. The reaction is initiated by the formation of a boronate complex from the alkenylboronic acid ester and an aryl lithium reagent. Subsequent radical addition generates a distal radical anion, which then undergoes an intramolecular radical 1,5-aryl migration. This process leads to a new radical anion that is then oxidized to the final product. Quantum chemical calculations help to validate the feasibility of this pathway by determining the energies of the intermediates and transition states involved.

Density Functional Theory (DFT) Studies on Activation Energies and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the energetics of chemical reactions. It is frequently used to calculate the activation energies (the energy barrier that must be overcome for a reaction to occur) and to determine the geometry of transition states for reactions involving alkenyl boronic esters.

A notable application of DFT in this area is the study of 1,3-dipolar cycloaddition reactions between benzonitrile (B105546) oxide and various alkenyl boronic esters. These studies have shown that the regioselectivity of the reaction (the preference for the formation of one constitutional isomer over another) can be accurately predicted by calculating the activation energies for the different possible reaction pathways. For example, in the reaction of benzonitrile oxide with monosubstituted or 1,1-disubstituted alkenyl boronic esters, DFT calculations have correctly predicted the formation of 2-isoxazolines with the boronic ester group at the 5-position of the ring. Conversely, for reactions with trans-1,2-disubstituted alkenyl boronic esters, the calculations favor the formation of the isomer with the boronic ester at the 4-position. These theoretical findings are in excellent agreement with experimental observations.

Below is an interactive data table summarizing representative calculated activation energies for the two possible regioisomeric transition states in the 1,3-dipolar cycloaddition of a generic monosubstituted alkenyl boronic ester, which serves as a model for 4-pentenylboronic acid pinacol (B44631) ester.

| Transition State | Pathway | Calculated Activation Energy (kcal/mol) |

| TS1 | Formation of 5-boryl-2-isoxazoline | 15.2 |

| TS2 | Formation of 4-boryl-2-isoxazoline | 18.5 |

Note: These values are illustrative and based on studies of analogous systems. The actual activation energies for 4-pentenylboronic acid pinacol ester may vary.

In Silico Prediction of Regioselectivity and Stereoselectivity in Reactions of Alkenyl Boronic Esters

In silico methods, particularly those based on quantum mechanics, are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving alkenyl boronic esters. These predictions are often based on the analysis of the electronic properties of the reactants and the energetics of the transition states.

The regioselectivity in 1,3-dipolar cycloadditions, for example, is often rationalized by considering the interactions between the frontier molecular orbitals (FMOs) of the reactants. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. By calculating the energies and coefficients of these orbitals, it is possible to predict which atoms will preferentially bond, thus determining the regiochemical outcome.

In addition to FMO theory, the analysis of calculated transition state energies provides a more direct and often more reliable prediction of selectivity. The reaction will proceed preferentially through the transition state with the lower energy, leading to the major product. Computational studies have demonstrated that for many reactions of alkenyl boronic esters, the calculated energy differences between competing transition states accurately reflect the experimentally observed product ratios.

Electronic Structure Analysis of Boron-Containing Intermediates

Understanding the electronic structure of boron-containing intermediates is crucial for explaining the reactivity and selectivity observed in reactions of alkenyl boronic esters. Computational methods provide detailed insights into the distribution of electrons, the nature of chemical bonds, and the charge distribution within these transient species.

A key intermediate in many reactions of alkenyl boronic esters is the tetracoordinate "ate" complex, formed by the addition of a nucleophile to the boron atom. The formation of this complex increases the electron density on the boron center and can significantly alter the reactivity of the molecule. Electronic structure analysis, often through methods like Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and the nature of the bonding in these ate complexes.

For example, in the radical aryl migration reaction discussed earlier, the electronic structure of the intermediate boronate complex is critical to the feasibility of the aryl migration. The increased electron density on the boron atom facilitates the transfer of the aryl group. Similarly, in other reactions, the electronic properties of boron-containing intermediates can influence their stability and subsequent reaction pathways. Computational studies allow for the detailed examination of these electronic features, providing a deeper understanding of the underlying principles governing the reactivity of 4-pentenylboronic acid pinacol ester and related compounds.

Analytical and Characterization Techniques in Research on Boronic Acid Pinacol Esters

Advanced Spectroscopic Methods for Structural Elucidation of Boronic Esters

Spectroscopic techniques are fundamental tools for the structural elucidation of boronic esters. Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules, including boronic acid pinacol (B44631) esters. Both ¹H and ¹³C NMR are routinely used. nih.govresearchgate.net

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For a compound like 4-Pentenylboronic acid pinacol ester, specific signals would correspond to the vinyl protons of the pentenyl group, the aliphatic methylene (B1212753) protons, and the characteristic singlet for the twelve equivalent methyl protons of the pinacol group. chemicalbook.comchemicalbook.com

¹³C NMR reveals the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for the sp² carbons of the double bond, the sp³ carbons of the alkyl chain, the carbons of the pinacol ring, and the characteristic methyl carbons of the pinacol group. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (E)-alkenylboronic acid pinacol esters. nih.gov

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Vinylic Protons | 5.94 - 7.30 | 115.04 - 150.72 |

| Pinacol Methyl Protons | ~1.29 (singlet, 12H) | ~25.12 |

| Pinacol Ring Carbons | Not applicable | ~84.47 |

Data adapted from spectral analyses of various (E)-alkenylboronic acid pinacol esters. Actual shifts can vary based on the specific structure and solvent.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In boronic esters, key vibrational bands include C-H stretching from the alkyl and pinacol groups, C=C stretching from the alkenyl group, and characteristic B-O stretching frequencies associated with the dioxaborolane ring.

Chromatographic Methodologies for Purity and Stability Assessment

Chromatographic methods are essential for separating boronic acid pinacol esters from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment and stability studies.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) mode, is a primary technique for assessing the purity of boronic acid pinacol esters. researchgate.net However, a significant analytical challenge arises from the susceptibility of the boronate ester bond to hydrolysis, which converts the ester back to its corresponding boronic acid and pinacol. researchgate.netnih.gov This degradation can occur both in the sample diluent and on the HPLC column itself during the analysis, leading to inaccurate purity measurements. researchgate.nettandfonline.com Therefore, HPLC methods are critically important not only for determining purity but also for monitoring the extent and rate of this hydrolysis. researchgate.net By tracking the decrease in the peak area of the pinacol ester and the corresponding increase in the boronic acid peak area over time, the stability of the compound under various conditions can be quantified.

To ensure the accurate analysis of boronic acid pinacol esters, several strategies have been developed to mitigate on-column hydrolysis during RP-HPLC. researchgate.nettandfonline.com The choice of stationary phase, mobile phase composition, and temperature all play crucial roles. researchgate.net

Stationary Phase Selection: Research has shown that the stationary phase significantly influences the rate of hydrolysis. Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, have been found to minimize on-column degradation compared to columns with higher silanol activity. tandfonline.comamericanpharmaceuticalreview.com

Mobile Phase Control: The composition of the mobile phase is a critical parameter.

pH Modification: The presence of acidic modifiers like formic acid can accelerate hydrolysis. Optimized methods often use a mobile phase with no pH modifier to reduce this effect. researchgate.nettandfonline.com Conversely, for certain highly reactive esters, using a highly basic mobile phase (e.g., pH 12) can stabilize the compound during analysis. nih.govamericanpharmaceuticalreview.com

Solvent Composition: Using aprotic diluents like 100% acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) for sample preparation can prevent hydrolysis prior to injection. tandfonline.com

Alternative Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to RP-HPLC. The high percentage of organic solvent used in HILIC mobile phases effectively prevents on-column hydrolysis and offers excellent solubility for the ester samples. researchgate.net

Table 2: Key HPLC Parameters and Strategies to Minimize Boronate Ester Hydrolysis

| Parameter | Strategy for Minimization | Rationale |

|---|---|---|

| Stationary Phase | Use columns with low silanol activity (e.g., XTerra MS C18) | Reduces catalytic sites for hydrolysis on the column packing. tandfonline.comamericanpharmaceuticalreview.com |

| Mobile Phase pH | Avoid acidic modifiers (e.g., formic acid) or use high pH (e.g., pH 12) | Minimizes acid-catalyzed hydrolysis or stabilizes the ester at high pH. nih.govtandfonline.com |

| Sample Diluent | Use aprotic solvents (e.g., ACN, THF) | Prevents hydrolysis of the sample before injection. tandfonline.com |

| Temperature | Optimize column temperature (often a minor effect) | Temperature can influence reaction kinetics, though its effect is less pronounced than phase composition. tandfonline.comresearchgate.net |

| Technique | Employ HILIC instead of RP-HPLC | The high organic content of the mobile phase prevents water-induced hydrolysis. researchgate.net |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is an indispensable tool for the analysis of boronic acid pinacol esters, often coupled with a chromatographic technique like HPLC (LC-MS) or Gas Chromatography (GC-MS). It provides precise mass information that confirms the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is commonly used to confirm the elemental composition of the synthesized ester by providing a highly accurate mass measurement. nih.gov

In addition to product confirmation, MS is used to monitor the progress of reactions and the formation of impurities. For instance, in LC-MS analysis, the technique can simultaneously detect the parent boronate ester and its hydrolyzed boronic acid form, allowing for real-time observation of degradation. researchgate.net This capability is crucial for developing stable formulations and for understanding the reaction kinetics of processes involving these esters.

Single-Crystal X-ray Diffraction Analysis of Related Boracycles and Derivatives

While spectroscopic and chromatographic methods provide information about connectivity and purity, Single-Crystal X-ray Diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state. rsc.org This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. For boronic acid derivatives, X-ray crystallography has been used to:

Establish the regiochemical and stereochemical outcomes of reactions. researchgate.net

Investigate intramolecular interactions, such as the dative B-N bond in ortho-aminomethyl functionalized phenyl boronic acids. nih.gov

Although obtaining a single crystal of a specific compound can be challenging, the structural information it provides is definitive and serves as a benchmark for confirming assignments made by other analytical methods like NMR. The analysis of related boracycle structures contributes to a broader understanding of the structural chemistry of organoboron compounds. researchgate.netresearchgate.net

Future Trajectories in 4 Pentenylboronic Acid Pinacol Ester Research

Innovations in Heterogeneous and Immobilized Catalytic Systems for Boronate Reactions

A significant trend in catalysis is the shift from homogeneous to heterogeneous systems to simplify product purification, enable catalyst recycling, and reduce metal contamination in final products. This is particularly relevant for widely used boronate reactions like the Suzuki-Miyaura coupling.

Future research will likely focus on designing robust, reusable catalysts. Innovations include:

Supported Palladium Catalysts: Researchers have developed systems like palladium supported on titanium dioxide (Pd/TiO2) and magnetically recyclable iron oxide nanoparticles (Fe3O4@Pd NPs), which show good activity in Suzuki-Miyaura cross-coupling reactions involving various aryl halides and arylboronic acids. mdpi.com

Boron-Containing Materials: Boron itself is being explored as a key component in heterogeneous catalysts. rhhz.netnih.gov These materials can act as catalysts directly or as supports that regulate and stabilize active metal sites. rhhz.net For example, sodium-doped amorphous silicon-boron-nitride has been developed as a transition-metal-free catalyst for activating hydrogen, showcasing a move towards more abundant and sustainable elements. sciencedaily.com

Mesoporous and DNA Supports: Other advanced supports include periodic mesoporous organosilica functionalized with bipyridinium ionic liquids to support palladium, which has been used for Suzuki-Miyaura couplings in water. mdpi.com In a novel approach, salmon fish sperm DNA has also been used as a non-toxic, biological support for immobilizing palladium nanoparticles. mdpi.com

These developments aim to create more industrially viable and environmentally friendly processes for reactions involving alkenyl boronates.

| Catalyst System | Support/Matrix | Target Reaction | Key Advantages |

| Palladium Nanoparticles | Titanium Dioxide (Anatase) | Suzuki-Miyaura Coupling | High activity, heterogeneity |

| Fe3O4@Pd Nanoparticles | Iron Oxide (Magnetic) | Suzuki-Miyaura Coupling | Magnetic recyclability, ease of separation |

| Pd@Bipy-PMO | Periodic Mesoporous Organosilica | Suzuki-Miyaura Coupling | High stability, reusability in water |

| Sodium-doped SiBN | Amorphous Silicon-Boron-Nitride | Hydrogenation | Transition-metal-free, sustainable |

Expanding the Scope of Enantioselective Transformations with Alkenyl Boronates

Creating chiral molecules with precise three-dimensional structures is a central goal of modern organic synthesis. Alkenyl boronates are proving to be exceptional substrates for a growing number of enantioselective transformations that go far beyond traditional applications.

Key areas of expansion include:

Multi-component Couplings: Researchers have developed a three-component coupling involving organolithium reagents, organoboronic esters, and allylic carbonates, catalyzed by iridium. nih.gov This method forms two new carbon-carbon bonds and establishes two non-adjacent stereocenters in a single operation. nih.gov A copper-catalyzed three-component coupling of imines, allenes, and diboranes also allows for the enantioselective generation of adjacent stereocenters. rsc.org

Asymmetric Hydrofunctionalization: A Nickel-hydride (NiH) catalyzed asymmetric hydroamidation process can produce a wide range of highly enantioenriched α-aminoboronates from alkenyl boronates. researchgate.net This transformation is valuable for synthesizing chiral α-aminoboronic acids, which are important bioactive compounds. researchgate.net

Enantioconvergent Cross-Coupling: Chiral copper catalysts have been developed for the enantioconvergent cross-coupling of racemic secondary alkyl halides with alkenyl boronate esters. rsc.org This strategy allows for the construction of chiral C(sp3)–C(sp2) bonds with high enantioselectivity, transforming a racemic starting material into a single enantiomer of the product. rsc.org

Photoredox Catalysis: The combination of photoredox catalysis with chiral catalysts is enabling new asymmetric reactions. For instance, an asymmetric aza-pinacol cyclization proceeds via neutral ketyl radical intermediates generated through a proton-coupled electron transfer (PCET) event, jointly mediated by a chiral phosphoric acid and a photoredox catalyst. organic-chemistry.org

These advanced methods are expanding the synthetic toolbox, allowing for the construction of complex chiral molecules containing the versatile boronic ester functional group for further elaboration.

| Reaction Type | Catalytic System | Key Outcome |

| Allylation / 1,2-Metalate Rearrangement | Iridium / Chiral Ligand | Sets two non-adjacent stereocenters |

| Asymmetric Hydroamidation | NiH / Amino Alcohol Ligand | Synthesis of enantioenriched α-aminoboronates |

| Enantioconvergent Cross-Coupling | Copper / Chiral Ligand | Converts racemic alkyl halides to enantioenriched alkenes |

| Asymmetric Aza-Pinacol Cyclization | Photoredox Catalyst / Chiral Phosphoric Acid | Creates cyclic syn 1,2-amino alcohols with high enantioselectivity |

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For boronic esters, this involves minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.

Future research is focused on several key strategies:

Mechanochemistry: A facile and environmentally benign method for forming boronic acid esters involves the simple grinding of a boronic acid and a diol (like pinacol) without any solvent. rsc.orgtuwien.at This solvent-free approach provides the desired products in excellent yield and purity after a simple work-up. rsc.org

Aqueous and Micellar Catalysis: Water is an ideal green solvent, and methods are being developed to perform classic boronate reactions in aqueous media. Micellar catalysis, where reactants are incorporated into micelles formed by surfactants in water, enables Suzuki-Miyaura couplings to proceed under very mild conditions. researchgate.net This strategy has been shown to be effective even for challenging substrates like 2-pyridyl MIDA boronates without the need for a copper co-catalyst. researchgate.net

Alternative Energy Sources: Microwave (MW) and infrared (IR) irradiation are being used to accelerate reactions and reduce reaction times, often in greener solvents like ethanol. nih.gov Multicomponent reactions, such as the Hantzsch and Biginelli reactions to form boron-containing esters, benefit significantly from these activation modes, showing dramatically increased yields and reduced times compared to conventional heating. nih.gov

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine three or more components in a single step to form a product, maximizing atom economy and reducing the need to isolate intermediates. nih.gov

| Green Chemistry Approach | Specific Method | Target Reaction / Process | Environmental Benefit |

| Solvent-Free Synthesis | Mechanochemistry (Grinding) | Boronic ester formation | Eliminates solvent use, reduces waste |

| Use of Green Solvents | Micellar Catalysis in Water | Suzuki-Miyaura Coupling | Replaces organic solvents with water, mild conditions |

| Energy Efficiency | Microwave Irradiation | Hantzsch & Biginelli Reactions | Drastically reduces reaction times and energy consumption |

| Atom Economy | Multicomponent Reactions | Synthesis of Boron-Heterocycles | Reduces steps and waste by combining multiple reactants at once |

Integration into Automated Synthesis Platforms

The stability and predictable reactivity of boronic esters make them ideal candidates for integration into automated synthesis and flow chemistry platforms. These technologies enable high-throughput screening, rapid reaction optimization, and the on-demand synthesis of compound libraries. sigmaaldrich.com

The future of boronate chemistry will be heavily influenced by:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and time, and enhance safety, particularly when dealing with hazardous reagents like diazomethane (B1218177) or highly reactive organolithium species. rsc.orgrsc.orgdiva-portal.org Automated flow systems have been developed for the synthesis of cyclopropyl (B3062369) boronic esters and for performing iterative Matteson homologations, where a carbon chain is built one unit at a time. rsc.orgdiva-portal.orgwikipedia.org

Automated Library Synthesis: Robotic platforms can prepare and screen thousands of reactions in parallel. semanticscholar.org This has been applied to the synthesis of libraries of boronic esters, allowing for rapid discovery of new compounds and optimization of reaction conditions. rsc.orgrsc.org The integration of high-throughput analysis techniques, like desorption electrospray ionization mass spectrometry (DESI-MS), can accelerate screening to rates approaching 10,000 reactions per hour. semanticscholar.org

Iterative Homologation: The stepwise construction of carbon chains using boronic esters has been successfully automated. wikipedia.org Robotic platforms perform reactions like the Matteson homologation under the stringent low-temperature and inert conditions required, enabling the precise, iterative synthesis of complex molecular scaffolds. wikipedia.org

These automated platforms are transforming chemical synthesis from a manual, batch-wise process to a continuous, data-driven one, with boronic esters serving as key building blocks.

Exploration of Novel Reactivity Modes for Alkenyl Boronic Esters

While the Suzuki-Miyaura coupling is the most well-known reaction of boronic esters, researchers are actively exploring the untapped potential of the alkenyl boronate scaffold. This involves developing new transformations that exploit the unique electronic properties of both the carbon-boron bond and the adjacent double bond. rsc.org

Emerging areas of reactivity include:

1,2-Metalate Rearrangements: In these transformations, a group from the boron atom migrates to an adjacent carbon. This reactivity has been harnessed in enantioselective multicomponent couplings, where the addition of an alkenyl boronate to an iridium-π-allyl intermediate is followed by a 1,2-metalate shift to form a new C-C bond and set stereochemistry. nih.gov

Tetracoordinate Boron Intermediates: Many unconventional transformations proceed through tetracoordinate "ate" complexes. researchgate.netacs.orgnih.gov By designing reactions that involve these intermediates, chemists have developed novel tandem reactions, long-distance migrations, and new transmetalation strategies. researchgate.netacs.org

Boryl-Heck Reaction: A novel palladium-catalyzed process has been developed that allows for the direct synthesis of trans-alkenyl boronic esters from unfunctionalized terminal alkenes using an electrophilic boron reagent. abertay.ac.ukorganic-chemistry.org This reaction represents a new mode of C-B bond formation and provides a more efficient alternative to traditional methods like hydroboration. organic-chemistry.org A second-generation version of this reaction has been extended to disubstituted alkenes, enabling the synthesis of stereodefined trisubstituted alkenyl boronic esters. nih.gov

Ambiphilic Reactivity: Alkenyl boron reagents can act as both electrophiles (at the olefin) and nucleophiles (when coordinated with a Lewis base). rsc.org Exploiting this dual reactivity is a key strategy for designing novel synthetic protocols, including transformations that functionalize the double bond or the adjacent allylic position, rather than the boron center itself. rsc.org

This exploration of fundamental reactivity ensures that alkenyl boronic esters like 4-pentenylboronic acid pinacol (B44631) ester will remain central to the discovery and development of new synthetic methods. rsc.org

Q & A

Q. How can the molecular structure of 4-pentenylboronic acid pinacol ester be confirmed experimentally?

- Methodological Answer: Use spectroscopic techniques such as FT-IR (to identify B-O and C=C stretching vibrations), and NMR (to resolve alkene protons and pinacol methyl groups), and UV-vis (to detect conjugation effects). Cross-validate results with density functional theory (DFT) calculations for bond angles and vibrational frequencies. For example, DFT can predict the boron-oxygen bond length (~1.36 Å) and compare it with crystallographic data if available .

Q. What are common synthetic routes for 4-pentenylboronic acid pinacol ester?

- Methodological Answer: A typical approach involves Suzuki-Miyaura coupling precursors, where a pentenyl halide reacts with a boronic ester under palladium catalysis (e.g., Pd(dppf)Cl) in THF/water at 75°C for 3 hours under inert atmosphere. Post-synthesis, purify via column chromatography using hexane/ethyl acetate gradients. Monitor reaction progress by TLC with UV visualization .

Q. How should 4-pentenylboronic acid pinacol ester be stored to ensure stability?

- Methodological Answer: Store in airtight containers under dry, inert gas (e.g., argon) at 0–6°C to prevent hydrolysis of the boronic ester. Avoid exposure to moisture, as water cleaves the pinacol ester group, regenerating boronic acid. Pre-cool solvents like THF before use to minimize degradation .

Advanced Research Questions

Q. How can reaction kinetics with 4-pentenylboronic acid pinacol ester be analyzed, particularly in H2_22O2_22-mediated transformations?

- Methodological Answer: Design pseudo-first-order kinetic experiments by maintaining a 10-fold excess of HO. Monitor the reaction via UV-vis at 400 nm (if a nitro-phenol product forms) or NMR to track boron oxidation. Calculate rate constants () from . Use Arrhenius plots (ln vs. 1/T) to determine activation energy () .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer: If DFT-predicted vibrational frequencies (e.g., B-O stretches at ~1350 cm) conflict with FT-IR data, recalibrate computational parameters (e.g., basis set: B3LYP/6-311+G(d,p)) or account for solvent effects via implicit solvation models. Cross-check NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) methods .

Q. How can this compound be applied in synthesizing ROS-sensitive materials?

Q. What are optimal conditions for cross-coupling reactions involving this boronic ester?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.